
Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate is not fully understood. However, it has been proposed that it exerts its anti-cancer activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. Additionally, it has been suggested that it may induce apoptosis in cancer cells by activating various pro-apoptotic proteins.
Biochemical and Physiological Effects:
Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit significant activity against various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
However, there are also limitations associated with the use of Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate in lab experiments. It has been shown to exhibit cytotoxicity towards normal cells, which may limit its potential applications in clinical settings. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for the study of Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, it may be possible to modify the structure of the compound to reduce its cytotoxicity towards normal cells, making it a more viable candidate for clinical use. Finally, it may be possible to develop Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Métodos De Síntesis
The synthesis of Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate involves the reaction of piperidine-4-carboxaldehyde with thioamide and tert-butyl bromoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the final product.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various research fields. It has been found to exhibit significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)11-9-16-12(19-11)8-10-4-6-15-7-5-10/h9-10,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRQDSZLUPMODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

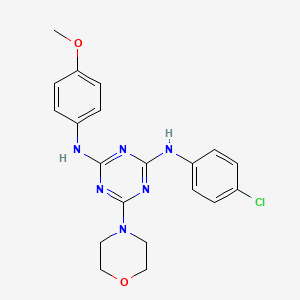
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)
![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)
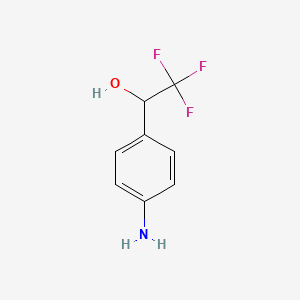
![6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B2510810.png)
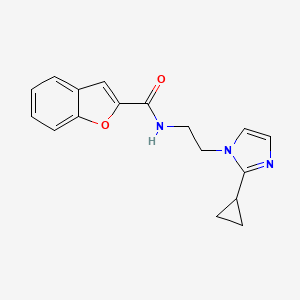
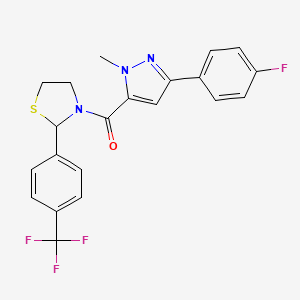
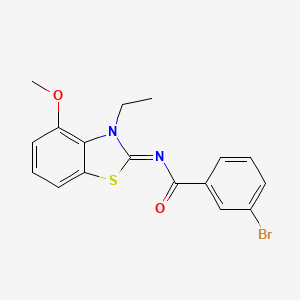
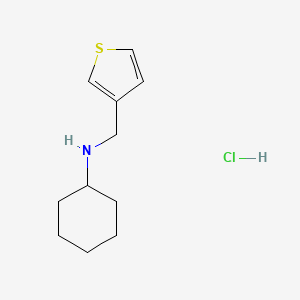

![1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea](/img/structure/B2510822.png)
![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B2510824.png)
![3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510825.png)